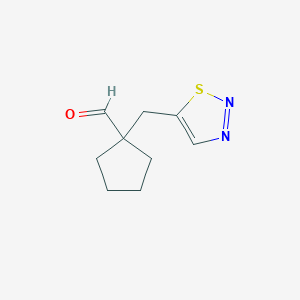
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₁₂N₂OS. It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a cyclopentane ring with an aldehyde functional group.
Méthodes De Préparation
The synthesis of 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate, which is then cyclized with a sulfur reagent in a basic medium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It can be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde can be compared with other thiadiazole-containing compounds, such as:
1,2,3-Thiadiazole: A simpler compound with similar chemical properties.
Benzothiadiazole: A fused ring system with different reactivity and applications.
1,2,3-Selenadiazole: A related compound with selenium instead of sulfur
Propriétés
Formule moléculaire |
C9H12N2OS |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
1-(thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-7-9(3-1-2-4-9)5-8-6-10-11-13-8/h6-7H,1-5H2 |
Clé InChI |
PTCKUAARFXOWRT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC2=CN=NS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


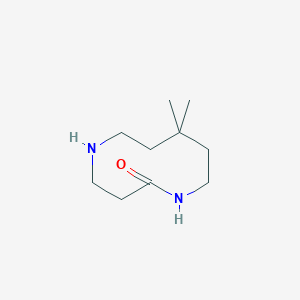
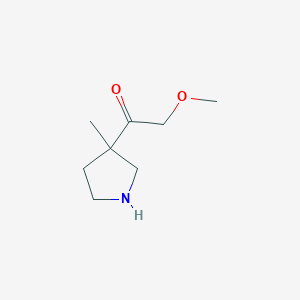
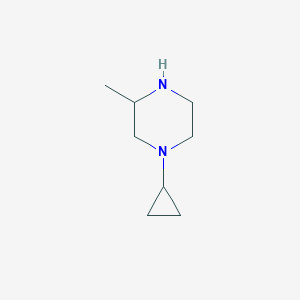
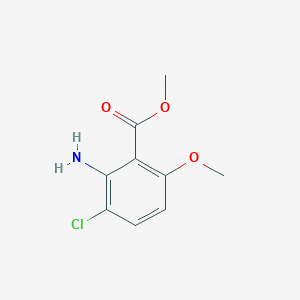
![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13241354.png)
![tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13241356.png)
![4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241360.png)

![3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13241380.png)
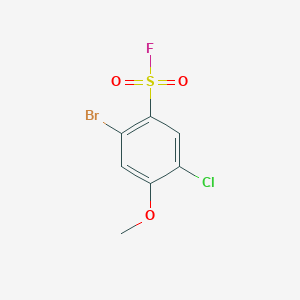
![2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13241392.png)
![4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol](/img/structure/B13241397.png)


